molecular formula C8H18N2 B1373214 N,1,2-trimethylpiperidin-4-amine CAS No. 90203-06-8

N,1,2-trimethylpiperidin-4-amine

Cat. No.: B1373214
CAS No.: 90203-06-8
M. Wt: 142.24 g/mol
InChI Key: AHEMOUYHIVTHGC-UHFFFAOYSA-N
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Description

N,1,2-trimethylpiperidin-4-amine is an organic compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds . This compound is characterized by the presence of three methyl groups attached to the nitrogen and carbon atoms in the piperidine ring, making it a unique and versatile compound in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1,2-trimethylpiperidin-4-amine can be achieved through several synthetic routes. One common method involves the alkylation of piperidine with methyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Another approach involves the reductive amination of 4-piperidone with formaldehyde and methylamine. This reaction is catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, yield, and environmental considerations. The alkylation method is commonly used in industrial settings due to its simplicity and high yield .

Mechanism of Action

Properties

IUPAC Name

N,1,2-trimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-7-6-8(9-2)4-5-10(7)3/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEMOUYHIVTHGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701301284
Record name N,1,2-Trimethyl-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90203-06-8
Record name N,1,2-Trimethyl-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90203-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,1,2-Trimethyl-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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